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Abstract

Z-360, also known as Nastorazepide, is a selective, orally active antagonist of the
cholecystokinin-2 (CCK-2) receptor, a target implicated in the proliferation and survival of
various cancer cells, most notably pancreatic adenocarcinoma. This technical guide provides a
comprehensive overview of the current understanding of Z-360, detailing its mechanism of
action, summarizing key quantitative data from preclinical and clinical studies, and outlining the
experimental protocols used to evaluate its efficacy. Signaling pathways and experimental
workflows are visually represented to facilitate a deeper understanding of its therapeutic
potential.

Introduction

Gastrin and its receptor, the cholecystokinin-2 (CCK-2) receptor, play a significant role in the
pathophysiology of certain cancers, particularly those of the gastrointestinal tract.[1] Activation
of the CCK-2 receptor by gastrin can promote tumor growth, angiogenesis, and inhibit
apoptosis. Z-360 (Nastorazepide) is a 1,5-benzodiazepine derivative specifically designed to
antagonize this interaction, thereby offering a targeted therapeutic strategy.[2][3] Preclinical and
clinical investigations have primarily focused on its application in pancreatic cancer, often in
combination with standard-of-care chemotherapy.
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Mechanism of Action

Z-360 exerts its therapeutic effect by selectively binding to the CCK-2 receptor, preventing its
activation by the endogenous ligand, gastrin.[2] This blockade disrupts downstream signaling
cascades that contribute to cancer progression. Key molecular events inhibited by Z-360
include:

« Inhibition of Gastrin-Induced Proliferation: By blocking the CCK-2 receptor, Z-360 directly
inhibits the proliferative signals initiated by gastrin in cancer cells expressing this receptor.[1]

o Downregulation of Pro-survival and Angiogenic Factors: Z-360 has been shown to suppress
the expression and activity of several key proteins involved in tumor survival and
angiogenesis, including Akt, vascular endothelial growth factor (VEGF), and hypoxia-
inducible factor-l1alpha (HIF-10a).[4]

e Modulation of the Tumor Microenvironment: The antagonist can inhibit the production of pro-
inflammatory cytokines such as interleukin-13 (IL-1f3) within the tumor microenvironment.[4]

o Pain Relief: In preclinical models of cancer-induced pain, Z-360 has demonstrated analgesic
effects by preventing the upregulation of ephrin B1 and the phosphorylation of the NMDA
receptor subunit NR2B in the spinal cord.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical
studies of Z-360.

Table 1: Preclinical Activity of Z-360
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Parameter

Value

Species/System Reference

Receptor Binding

Ki for human CCK-2

receptor

0.47 nM

Human [1114]

Selectivity for CCK-2R
vs. CCK-1R

672-fold

Human [3]

In Vivo Efficacy
(Pancreatic Cancer

Xenograft Models)

Tumor Growth
Inhibition (MiaPaCa2

cells)

41.7% (at 100 mg/kg)

Mice [1]

Tumor Growth
Inhibition (PANC-1
cells, with

gemcitabine)

27.1% (vs.

gemcitabine alone)

Mice [1]

Increased Median
Survival (PANC-1

orthotopic model)

57 days (combo) vs.

49 days (vehicle)

Mice [1]

Pain Model

Dosage for anti-

allodynic effect

30-300 mg/kg (p.o.)

Mice [4]

Table 2: Clinical Trial Data for Z-360 in Advanced Pancreatic Cancer
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Study Phase Treatment Arms Key Findings Reference

Stable Disease:

62.5% (120 mg), 25%
Z-360 (120 mg or 240

T (240 mg), 60%
mg) + Gemcitabine
Phase Ib/lla (placebo). Improved [5]
vs. Placebo + ) )
o pain reported in Z-360
Gemcitabine
arms. Safe and well-

tolerated.

Median Overall
Survival: 8.5 months
(60 mg Z-360) vs. 7.2

Z-360 (60, 120, or 240
months (placebo).

mg) + Gemcitabine o
Phase I 19% reduction in risk [6]

vs. Placebo + )
of death in the 60 mg

arm (not statistically

Gemcitabine

significant). Well-
tolerated.

Signaling Pathways and Experimental Workflows
Z-360 Signaling Pathway in Cancer Cells

Cell Proliferation
& Survival

CCK-2 Receptor
Z-360 Inhibits
(Nastorazepide)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/20006921/
https://pubmed.ncbi.nlm.nih.gov/28634650/
https://www.benchchem.com/product/b1260678?utm_src=pdf-body
https://www.benchchem.com/product/b1260678?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Z-360 competitively antagonizes the CCK-2 receptor, inhibiting downstream pro-
survival and angiogenic signaling.

Preclinical Xenograft Study Workflow
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Caption: A typical workflow for evaluating the in vivo efficacy of Z-360 in pancreatic cancer
xenograft models.

Clinical Trial Design (Phase II)
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!
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Arm 1:
Gemcitabine + Placebo

Arm 2: Arm 3:
Gemcitabine + Z-360 (60 mg) Gemcitabine + Z-360 (120 mg)
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Gemcitabine + Z-360 (240 mg)

Treatment Cycles

Efficacy & Safety Evaluation

Primary Endpoint:
Overall Survival (OS)

Click to download full resolution via product page

Caption: The randomized, placebo-controlled design of the Phase Il clinical trial for Z-360 in
metastatic pancreatic cancer.

Experimental Protocols
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In Vitro Receptor Binding Assay

o Objective: To determine the binding affinity (Ki) of Z-360 for the human CCK-2 receptor.
e Methodology:

o Membrane preparations from cells engineered to express the human CCK-2 receptor are
used.

o Aradiolabeled ligand, such as [3H]CCK-8, is incubated with the membrane preparations in
the presence of varying concentrations of Z-360.

o The reaction is allowed to reach equilibrium.
o Bound and free radioligand are separated by rapid filtration.
o The amount of bound radioactivity is quantified using liquid scintillation counting.

o The Ki value is calculated from the IC50 value (the concentration of Z-360 that inhibits
50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[1]

In Vivo Pancreatic Cancer Xenograft Model

o Objective: To evaluate the anti-tumor efficacy of Z-360, alone and in combination with
gemcitabine.

» Methodology:
o Human pancreatic cancer cells (e.g., PANC-1) are cultured and harvested.

o A specific number of cells are injected subcutaneously or orthotopically into the pancreas
of immunocompromised mice (e.g., nude mice).

o Tumors are allowed to grow to a palpable size.

o Mice are randomized into different treatment groups: vehicle control, Z-360 alone,
gemcitabine alone, and Z-360 plus gemcitabine.
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[e]

Z-360 is typically administered orally (p.o.) daily, while gemcitabine is administered
intraperitoneally according to a standard dosing schedule.

[e]

Tumor volume is measured regularly using calipers.

o

For orthotopic models, survival is the primary endpoint.

[¢]

At the end of the study, tumors may be excised for further analysis (e.g.,
immunohistochemistry).[1]

Phase Ib/lla Clinical Trial Protocol

o Objective: To assess the safety, tolerability, and preliminary efficacy of Z-360 in combination
with gemcitabine in patients with advanced pancreatic cancer.

» Methodology:
o Eligible patients with previously untreated advanced pancreatic cancer are enrolled.

o Patients are randomized to receive either Z-360 (at different dose levels, e.g., 120 mg or
240 mg) or a placebo.

o Z-360 or placebo is administered orally twice daily.
o Standard-dose gemcitabine (1000 mg/m?) is administered intravenously.

o Pharmacokinetic profiles of both Z-360 and gemcitabine are assessed alone and in
combination.

o Safety is monitored through the recording of adverse events.

o Efficacy is evaluated based on tumor response (e.g., stable disease) and quality of life
assessments, including pain levels.[5]

Conclusion and Future Directions

Z-360 (Nastorazepide) has demonstrated a clear mechanism of action as a potent and
selective CCK-2 receptor antagonist with promising preclinical activity in pancreatic cancer
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models. Early-phase clinical trials have established its safety and tolerability in combination
with gemcitabine and have suggested a potential, albeit not yet statistically significant, survival
benefit at specific doses. The observed improvement in pain management also warrants further
investigation.

Future research should focus on identifying patient populations most likely to benefit from Z-
360 therapy, potentially through the use of biomarkers related to CCK-2 receptor expression or
gastrin levels. Further clinical trials, possibly in combination with newer therapeutic regimens
for pancreatic cancer, are necessary to definitively establish the clinical utility of Z-360 in this
and potentially other CCK-2 receptor-expressing malignancies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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